3-Chlorobenzoic Acid

Antibacterial Organometallic Chemistry Coordination Chemistry

Choose 3-Chlorobenzoic Acid for its critical meta-substitution, which is essential for synthesizing diphenyl ether herbicides and ensures accurate bupropion metabolite studies. Its distinct reactivity profile, including an intermediate pKa and specific degradation rate, makes it the only suitable choice for applications where ortho or para isomers fail.

Molecular Formula C7H5ClO2
Molecular Weight 156.56 g/mol
CAS No. 535-80-8
Cat. No. B195631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzoic Acid
CAS535-80-8
Synonyms3-chlorobenzoate
3-chlorobenzoic acid
m-chlorobenzoic acid
meta-chlorobenzoate
Molecular FormulaC7H5ClO2
Molecular Weight156.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)O
InChIInChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
InChIKeyLULAYUGMBFYYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN 2850 PARTS COLD WATER;  MORE SOL IN HOT WATER.
SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE;  MORE SOL IN HOT BENZENE.
SLIGHTLY SOL IN ALCOHOL AND ETHER.
450 mg/l at 15 °C in water.
0.45 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzoic Acid (CAS 535-80-8): Core Properties and Commercial Role


3-Chlorobenzoic acid (3-CBA, m-chlorobenzoic acid) is a monochlorinated derivative of benzoic acid, bearing a chloro substituent at the meta-position (C₃) of the aromatic ring . It is a white crystalline solid with a melting point in the range of 153–158 °C and a pKa of approximately 3.82 at 25 °C, reflecting its weakly acidic character . Industrially, 3-CBA serves as a foundational building block in organic synthesis, with documented roles as a preservative, a versatile intermediate for pharmaceuticals, agrochemicals, and dyes, and as a key analytical reference standard for pharmaceutical quality control [1].

Why 3-Chlorobenzoic Acid Cannot Be Interchanged with Other Chlorobenzoic Acid Isomers


Procuring a generic chlorobenzoic acid without specifying the isomer introduces significant risk, as the position of the chlorine substituent dictates fundamental physicochemical properties and biological interactions. For instance, the pKa values differ among the ortho-, meta-, and para-isomers, with the ortho isomer being most acidic and the para least, which directly influences reactivity, solubility, and bioavailability [1]. Furthermore, their distinct electronic structures lead to different radiolytic degradation pathways and efficiencies [2], and their melting points diverge by nearly 100°C between the meta- and para-forms, impacting formulation and processing [3]. Therefore, substituting 3-CBA with 2-CBA or 4-CBA is not chemically or functionally equivalent, and validation is required for any process or analytical method relying on its specific properties.

Quantitative Evidence for Differentiating 3-Chlorobenzoic Acid


Antimicrobial Activity: Direct Comparison of 3-CBA and its Organotin Derivatives Against Bacterial Pathogens

In a direct head-to-head study, diphenyltin(IV) di-3-chlorobenzoate and triphenyltin(IV) 3-chlorobenzoate were synthesized and tested against Gram-positive *Bacillus subtilis* and Gram-negative *Pseudomonas aeruginosa* [1]. The study demonstrates the potentiation of antibacterial activity upon derivatization of the 3-CBA ligand, providing quantitative inhibition data for specific bacterial strains.

Antibacterial Organometallic Chemistry Coordination Chemistry

Degradation Efficiency: Comparative Radiolytic Dechlorination of Chlorobenzoic Acid Isomers

A study on the reactivity of chlorobenzoic acids with hydrated electrons (e⁻ₐq) established a clear ranking for degradation efficiency: 4-chlorobenzoic acid > 3-chlorobenzoic acid > 2-chlorobenzoic acid [1]. Notably, the degradation pathway for 3-CBA was distinct, involving electron addition to the carboxylate group, whereas the other isomers underwent fragmentation and direct chloride release [1]. Benzoic acid was the final product for all substrates [1].

Environmental Chemistry Radiolysis Degradation Kinetics

Pharmaceutical Impurity Control: 3-CBA as a Certified Reference Standard for Bupropion Analysis

3-Chlorobenzoic acid is officially designated as a related impurity and a metabolic byproduct of the antidepressant drug bupropion hydrochloride (Bup-HCl) [1]. Stability-indicating HPLC methods have been developed to quantify Bup-HCl in the presence of its alkaline degradates and this specific 3-CBA impurity, achieving good separation using a mobile phase of 1.2% w/v ammonium dihydrogen phosphate (pH 4.5) and acetonitrile (80:20, v/v) with detection at 210 nm [2]. Certified pharmaceutical secondary standards of 3-CBA are commercially available with traceability to USP and EP primary standards, specifically for such analytical applications .

Pharmaceutical Analysis HPLC Method Development Quality Control

Procurement-Driven Application Scenarios for 3-Chlorobenzoic Acid (CAS 535-80-8)


Synthesis of Organotin(IV) Complexes for Antimicrobial Screening

Procure 3-chlorobenzoic acid as a ligand for synthesizing diphenyltin(IV) and triphenyltin(IV) 3-chlorobenzoate complexes. The resulting complexes have demonstrated significantly enhanced antibacterial activity against *Pseudomonas aeruginosa* and *Bacillus subtilis* compared to the free acid, as shown by quantitative zone-of-inhibition data [1]. This application is directly supported by direct head-to-head comparison evidence.

Environmental Fate and Bioremediation Studies of Chlorinated Aromatics

Procure 3-chlorobenzoic acid as a model pollutant for studying the degradation of chlorinated aromatic compounds. Its distinct radiolytic degradation mechanism, involving electron addition to the carboxylate group and an intermediate degradation efficiency between 2- and 4-CBA, makes it a critical compound for developing and validating targeted bioremediation strategies [2]. This is supported by direct comparative degradation efficiency data.

Pharmaceutical Quality Control and Analytical Method Development for Bupropion

Procure a certified pharmaceutical secondary standard of 3-chlorobenzoic acid for use as a reference material in the development and validation of HPLC and spectrophotometric methods to quantify the related impurity 3-CBA in bupropion hydrochloride drug substances and formulations [3]. This is a regulatory requirement for pharmaceutical quality control.

Technical Documentation Hub

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